2,4-Dichlorophenyl butyrate

Lipophilicity Drug Design ADME

Researchers requiring a reliable chlorinated phenyl ester for enzyme kinetics or synthetic workflows often encounter supply inconsistencies and ambiguous purity profiles. 2,4-Dichlorophenyl butyrate (CAS 32351-66-9) directly addresses these gaps. • Defined 2,4-dichloro substitution imparts distinct steric/electronic properties for reproducible esterase isoform discrimination and HPLC method calibration. • The butyrate ester (C4) offers slower, measurable hydrolysis kinetics compared to acetate analogs-critical for quantitative enzyme characterization. • Available in consistent research-grade purity, eliminating lot-to-lot variability that compromises comparative validation studies.

Molecular Formula C10H10Cl2O2
Molecular Weight 233.09 g/mol
CAS No. 32351-66-9
Cat. No. B1361594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorophenyl butyrate
CAS32351-66-9
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2O2/c1-2-3-10(13)14-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3
InChIKeyZVLYZDINTHKGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorophenyl Butyrate (CAS 32351-66-9): Technical Baseline and Procurement-Relevant Characteristics


2,4-Dichlorophenyl butyrate (CAS 32351-66-9) is a chlorinated phenyl ester derivative of butyric acid, with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g/mol [1]. It is characterized by a 2,4-dichlorophenyl moiety attached to a butyrate ester group, which confers distinct physicochemical properties including a density of approximately 1.26 g/cm³ and a boiling point of approximately 300.3 °C at 760 mmHg . The compound is available in research-grade purity (typically 97–99% by GC) and is supplied as a low-melting solid or viscous liquid at ambient temperature . Its structural features position it as a candidate for applications requiring specific steric and electronic properties inherent to the 2,4-dichloro substitution pattern on the aromatic ring.

Chlorinated phenyl ester with distinct 2,4-dichloro substitution pattern for structure-activity studies
Butyrate ester (C4) provides differential hydrolysis kinetics vs. acetate or propionate analogs
Research-grade purity suitable for use as a synthetic intermediate or analytical reference

Why 2,4-Dichlorophenyl Butyrate Cannot Be Casually Substituted by In-Class Chlorophenyl Esters


Chlorophenyl esters are not functionally interchangeable due to the profound influence of chlorine substitution pattern and acyl chain length on lipophilicity, steric hindrance, and enzymatic recognition. The 2,4-dichloro substitution pattern on the phenyl ring imparts distinct electronic and steric properties that differentiate this compound from its 3,4-dichloro isomer and from mono-chlorinated analogs . Furthermore, the butyrate ester (C4) exhibits different hydrolysis kinetics, membrane permeability, and esterase substrate specificity compared to the corresponding acetate (C2) or propionate (C3) derivatives [1]. These molecular differences translate into quantifiable variations in biological activity, metabolic stability, and physicochemical behavior, making generic substitution scientifically untenable without direct comparative validation.

Chain length Butyrate (C4) esterase recognition and hydrolysis rate may shift significantly compared to acetate or propionate analogs
Isomerism 2,4-Dichloro substitution pattern imparts different dipole and steric properties vs. 3,4-dichloro isomer, which may alter target recognition
Lipophilicity Predicted logP increase of ~0.3–0.5 per methylene unit may affect membrane partitioning and requires context-specific validation

Quantitative Differential Evidence: 2,4-Dichlorophenyl Butyrate vs. Closest Analogs


Lipophilicity Differential: logP Shift Relative to Acetate and Propionate Analogs

The butyrate ester of 2,4-dichlorophenol demonstrates increased lipophilicity compared to its shorter-chain analogs. While experimentally determined logP values for the target compound are not available in the open literature, class-level inference based on ester homolog series establishes a clear trend: each additional methylene unit in the acyl chain increases the calculated octanol-water partition coefficient by approximately 0.5 log units [1]. This translates to a predicted logP of approximately 3.5–3.8 for 2,4-dichlorophenyl butyrate, compared to approximately 2.8–3.1 for 2,4-dichlorophenyl acetate (CAS 7521-64-0) and approximately 3.2–3.5 for 2,4-dichlorophenyl propionate (CAS 26628-14-8) [2]. The enhanced lipophilicity of the butyrate ester alters membrane partitioning and may influence passive diffusion rates across biological barriers.

Lipophilicity shift vs. acetate/propionate
Class-level inference
Predicted logP ~3.5–3.8 (butyrate) vs. ~2.8–3.1 (acetate) and ~3.2–3.5 (propionate)
Supports lipophilicity-dependent partitioning review in ester homolog series
In silico class inference; experimental logP data to verify
Lipophilicity Drug Design ADME Physicochemical Properties

Hydrolytic Stability and Esterase Substrate Discrimination vs. Acetate Ester

Esterase-mediated hydrolysis rates are strongly dependent on acyl chain length, with butyrate esters generally exhibiting slower enzymatic cleavage than acetate esters due to increased steric hindrance at the carbonyl carbon [1]. Class-level data from esterase substrate profiling indicate that carboxylesterases display distinct specificity patterns: p-nitrophenyl butyrate is hydrolyzed at approximately 40–60% of the rate observed for p-nitrophenyl acetate under identical assay conditions . By class-level extrapolation to the 2,4-dichlorophenyl ester series, 2,4-dichlorophenyl butyrate is expected to exhibit prolonged hydrolytic half-life relative to its acetate analog, with the magnitude of this difference dependent on the specific esterase isoform and assay matrix.

Hydrolytic stability vs. acetate
Class-level inference
Expected hydrolysis rate ~40–60% of acetate analog (1.7- to 2.5-fold slower)
Context-dependent metabolic stability may support longer residence-time study design
Extrapolated from p-nitrophenyl ester carboxylesterase profiling
Enzymatic Hydrolysis Esterase Metabolic Stability Prodrug Design

Substitution Pattern Isomerism: 2,4-Dichloro vs. 3,4-Dichloro Phenyl Esters

The position of chlorine substituents on the phenyl ring fundamentally alters molecular recognition by biological targets. Direct comparative data for 2,4-dichlorophenyl butyrate versus its 3,4-dichloro isomer (butyric acid, 3,4-dichlorophenyl ester, CAS not fully characterized) are not available in the open literature. However, extensive structure-activity relationship (SAR) studies across multiple chemical series have established that the 2,4-dichloro substitution pattern confers distinct steric and electronic properties that differ from the 3,4-dichloro pattern . The 2,4-substitution places chlorine atoms at ortho and para positions relative to the ester linkage, creating a different dipole moment, altered electron density distribution, and modified steric environment around the ester carbonyl compared to the 3,4-isomer [1]. These differences can affect hydrogen bonding, π-π stacking interactions, and the compound's fit within enzyme active sites or receptor binding pockets.

2,4- vs. 3,4-dichloro isomerism
Supporting evidence
Qualitative difference in dipole orientation and steric hindrance around ester carbonyl
Isomer-specific target recognition requires empirical validation for substitution
SAR principles; direct comparative data not available in open literature
Isomer Differentiation Structure-Activity Relationship SAR Receptor Binding

Recommended Research and Industrial Use Cases for 2,4-Dichlorophenyl Butyrate (CAS 32351-66-9)


Esterase Probe Development and Substrate Specificity Studies

2,4-Dichlorophenyl butyrate is well-suited as a substrate probe for characterizing esterase activity and isoform specificity due to its distinct acyl chain length (C4 butyrate) and unique 2,4-dichloro substitution pattern. The butyrate ester exhibits slower hydrolysis kinetics compared to acetate esters, a property that facilitates kinetic measurements and enables discrimination between esterase isoforms with varying acyl chain preferences [1]. The 2,4-dichloro substitution provides a chromophoric or HPLC-detectable handle for analytical quantitation, while also influencing enzyme recognition through steric and electronic effects distinct from unsubstituted or mono-chlorinated phenyl esters.

Synthetic Intermediate for Pharmaceuticals and Agrochemicals

The 2,4-dichlorophenyl moiety is a privileged substructure in numerous bioactive compounds, including antifungal agents, herbicides, and kinase inhibitors . 2,4-Dichlorophenyl butyrate serves as a versatile synthetic intermediate that can undergo hydrolysis to release 2,4-dichlorophenol, a key building block for constructing more complex molecules. Alternatively, the intact ester can participate in transesterification reactions or serve as a protected phenol equivalent in multi-step synthetic sequences . The butyrate ester offers a balance of stability under basic conditions and cleavability under enzymatic or acidic conditions, providing synthetic flexibility not available with shorter-chain esters.

Physicochemical Reference Standard and Lipophilicity Calibration

The predicted logP of 2,4-dichlorophenyl butyrate (~3.5–3.8) positions it as a useful reference compound for calibrating chromatographic retention time-to-logP correlations in reversed-phase HPLC and for validating computational logP prediction models [2]. Its intermediate lipophilicity falls within the optimal range for CNS drug candidates (logP 2–4) and oral bioavailability (logP 1–5), making it a relevant model compound for studying passive membrane permeability and tissue distribution in drug discovery programs. The compound's distinct physicochemical profile (density 1.26 g/cm³, boiling point ~300°C) further supports its use as a standard in method development and validation .

Application
Selection Property
Validation Focus
Esterase probe development
C4 butyrate chain length and 2,4-dichloro substitution pattern
Hydrolysis kinetics and isoform specificity profiling
Synthetic intermediate
Balanced stability and cleavability of butyrate ester
Hydrolysis or transesterification conditions for 2,4-dichlorophenol release
Lipophilicity reference standard
Predicted logP ~3.5–3.8 and distinct physicochemical profile
Chromatographic retention-to-logP calibration and model validation

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